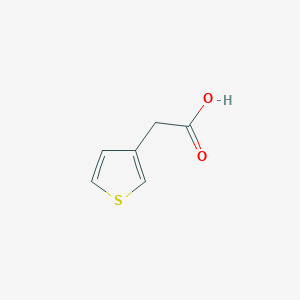
3-チオフェン酢酸
概要
説明
3-Thiopheneacetic acid is an organic compound with the molecular formula C₆H₆O₂S. It is characterized by a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an acetic acid moiety. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
科学的研究の応用
3-Thiopheneacetic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore the potential of 3-thiopheneacetic acid derivatives in drug development and delivery systems.
作用機序
Target of Action
3-Thiopheneacetic acid acts as a monocarboxylate ligand . It forms oxo-carboxylate bridged digadolinium (III) complexes . This suggests that the primary targets of 3-Thiopheneacetic acid are likely to be metal ions, specifically gadolinium (III) ions. These ions play a crucial role in various biological processes, including signal transduction and enzyme function.
Mode of Action
The interaction of 3-Thiopheneacetic acid with its targets involves the formation of oxo-carboxylate bridged digadolinium (III) complexes This process likely alters the chemical environment of the gadolinium ions, potentially influencing their role in biological systems
Biochemical Pathways
The formation of a conducting polymeric film of poly (3-thiopheneacetic acid) through electrochemical oxidation has been reported . This suggests that 3-Thiopheneacetic acid may influence electron transfer processes, potentially affecting redox reactions and related biochemical pathways.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability
Result of Action
Its ability to form a conducting polymeric film suggests potential applications in the field of electronics
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Thiopheneacetic acid. For instance, the formation of a conducting polymeric film of poly (3-thiopheneacetic acid) is reported to occur through electrochemical oxidation in dry acetonitrile . This suggests that the solvent environment can influence the chemical behavior of 3-Thiopheneacetic acid. Additionally, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemical species.
生化学分析
Biochemical Properties
It is known that 3-Thiopheneacetic acid acts as a monocarboxylate ligand and forms oxo-carboxylate bridged digadolinium (III) complexes
Molecular Mechanism
It is known that the electrochemical oxidation of 3-Thiopheneacetic acid in dry acetonitrile leads to the formation of a conducting polymeric film of poly (3-thiopheneacetic acid)
準備方法
Synthetic Routes and Reaction Conditions: 3-Thiopheneacetic acid can be synthesized through the hydrolysis of 3-thiopheneacetonitrile. The process involves dissolving 3-thiopheneacetonitrile in a mixture of ethanol and water, followed by the addition of a strong base such as potassium hydroxide. The reaction mixture is then heated to 90°C for several hours. After the reaction is complete, the ethanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane to obtain 3-thiopheneacetic acid .
Industrial Production Methods: In industrial settings, the production of 3-thiopheneacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: 3-Thiopheneacetic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert 3-thiopheneacetic acid to its corresponding alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Electrochemical oxidation in dry acetonitrile.
Reduction: Use of reducing agents such as sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitro groups.
Major Products Formed:
Oxidation: Poly(3-thiopheneacetic acid).
Reduction: 3-Thiopheneethanol.
Substitution: Various substituted thiophene derivatives.
類似化合物との比較
- 2-Thiopheneacetic acid
- 3-Thiophenecarboxylic acid
- 2-Thiophenecarboxylic acid
- 3-Thiopheneethanol
- 2-Thiopheneethanol
Comparison: 3-Thiopheneacetic acid is unique due to its specific structure, which allows for the formation of conducting polymeric films. This property is not as pronounced in similar compounds such as 2-thiopheneacetic acid or 3-thiophenecarboxylic acid. Additionally, the presence of the acetic acid moiety in 3-thiopheneacetic acid provides distinct reactivity and applications in various fields .
特性
IUPAC Name |
2-thiophen-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNOGGGBSSVMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
114815-74-6 | |
| Record name | Poly(3-thiopheneacetic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114815-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10219904 | |
| Record name | 3-Thiopheneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | 3-Thiopheneacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19949 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6964-21-2 | |
| Record name | 3-Thiopheneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6964-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006964212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiopheneacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Thiopheneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-thienylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-THIOPHENACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B235D2C4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Thiopheneacetic acid?
A1: The molecular formula of 3-Thiopheneacetic acid is C6H6O2S, and its molecular weight is 142.18 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 3-Thiopheneacetic acid?
A2: Researchers commonly employ various spectroscopic techniques to characterize 3-Thiopheneacetic acid, including:
- FTIR Spectroscopy: This technique helps identify functional groups and analyze intermolecular interactions within the molecule. []
- UV-Vis Spectroscopy: This method provides insights into the electronic structure and optical properties of 3-Thiopheneacetic acid and its derivatives. [, , ]
- 1H NMR Spectroscopy: This technique is crucial for structural elucidation and determining the purity of synthesized 3-Thiopheneacetic acid and its copolymers. []
Q3: How does the inclusion of 3-Thiopheneacetic acid affect the properties of polythiophene-based materials?
A3: Incorporating 3-Thiopheneacetic acid into polythiophene significantly influences the material's properties:
- Conductivity: The presence of 3-Thiopheneacetic acid can enhance the conductivity of polythiophene, especially when doped with perchloric acid. [, ]
- Morphology: 3-Thiopheneacetic acid can alter the morphology of polythiophene films, leading to the formation of porous structures beneficial for biosensor applications. []
- Solubility: Copolymers containing 3-Thiopheneacetic acid often exhibit improved water solubility, expanding their potential applications in aqueous environments. [, ]
Q4: How does the concentration of 3-Thiopheneacetic acid influence the characteristics of a polypyrrole coating?
A4: Research indicates that increasing the concentration of 3-Thiopheneacetic acid during the polymerization process leads to:
- Increased coating size: The polypyrrole coating becomes larger with higher 3-Thiopheneacetic acid concentrations. []
- Higher resistivity: The material's resistivity increases as the 3-Thiopheneacetic acid concentration rises. []
- More binding sites: The availability of binding sites for biorecognition elements increases with higher 3-Thiopheneacetic acid concentrations. []
Q5: How is 3-Thiopheneacetic acid utilized in the development of biosensors?
A5: 3-Thiopheneacetic acid plays a crucial role in biosensor development due to its:
- Functionalization capability: The carboxylic acid group of 3-Thiopheneacetic acid enables the covalent immobilization of enzymes like cholesterol oxidase, essential for specific analyte detection. [, ]
- Conductive polymer formation: It can be copolymerized with other thiophene derivatives to create conductive polymers suitable for electrochemical sensing applications. [, , ]
- Formation of nanostructured materials: Its use can lead to the formation of nanofibers or nanoparticles, increasing the surface area for enhanced sensitivity. [, ]
Q6: Can 3-Thiopheneacetic acid contribute to the development of artificial muscles?
A6: Research suggests that incorporating 3-Thiopheneacetic acid into acrylonitrile-butadiene rubber (NBR) matrices shows potential for artificial muscle applications. These blends exhibit:
- Electrorheological properties: Their viscosity changes significantly under an applied electric field, enabling controlled movement. [, , ]
- Dielectric properties: Their ability to store electrical energy contributes to their actuation capabilities. [, ]
- Conductivity: The presence of 3-Thiopheneacetic acid enhances the material's conductivity, facilitating efficient response to electrical stimuli. [, ]
Q7: What are the potential environmental impacts of 3-Thiopheneacetic acid?
A7: While 3-Thiopheneacetic acid offers promising applications, it is crucial to consider its potential environmental impact. Currently, limited information is available regarding its ecotoxicological effects and degradation pathways. Further research is needed to develop sustainable practices for its use, recycling, and waste management, ensuring minimal negative impact on the environment.
Q8: How is computational chemistry being employed in research related to 3-Thiopheneacetic acid?
A8: Computational chemistry plays a vital role in understanding the properties and behavior of 3-Thiopheneacetic acid and its derivatives.
- Thermodynamic calculations: Researchers use computational methods like those at the G3 level to calculate thermodynamic properties, such as enthalpies of formation, providing insights into the relative stability of different isomers. [, ]
- QSAR modeling: These models correlate the structure of 3-Thiopheneacetic acid derivatives with their biological activity, facilitating the design of new compounds with improved properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




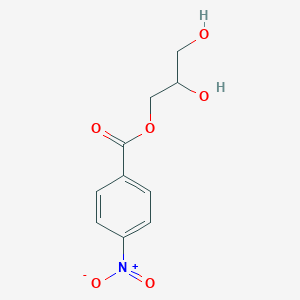
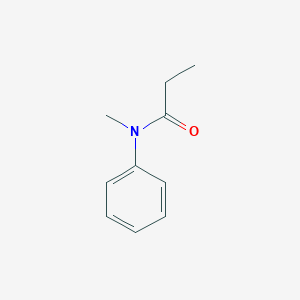
![Thieno[2,3-c][1,5]naphthyridine](/img/structure/B186509.png)
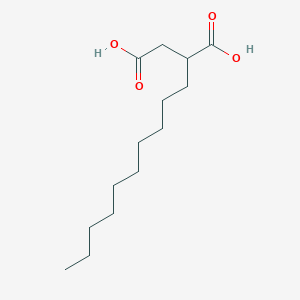

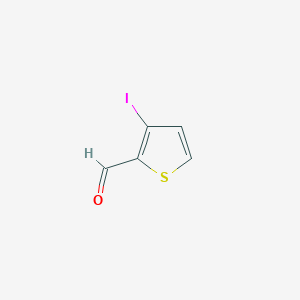
![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)
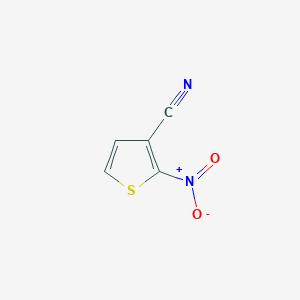
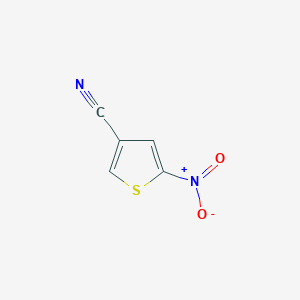


![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B186526.png)
